![molecular formula C23H21N5O2 B2697041 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887456-93-1](/img/structure/B2697041.png)
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
The compound is a complex organic molecule that contains several different functional groups and rings, including a quinoline ring, a pyrazole ring, and a pyrimidinone ring . These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Scientific Research Applications
Antimicrobial Activities
The synthesized compound has demonstrated promising antimicrobial properties. Specifically, the derivatives 1-[3-(2-methylphenyl)-4-oxo-3H-quinazolin-2-yl]-4-[4-chlorophenyl]-thiosemicarbazide exhibited potent activity against S. typhi , E. coli , and B. subtilis . Additionally, 1-[3-(2-methylphenyl)-4-oxo-3H-quinazolin-2-yl]-4-[4-nitrophenyl]-thiosemicarbazide showed efficacy against E. coli , B. subtilis , P. aeruginosa , S. typhi , and S. flexneri .
Potential Antitubercular Activity
The same compounds also exhibited antitubercular activity at a minimum concentration of 3 μg/mL. This finding suggests their potential for further optimization and development as new antitubercular agents .
Pesticidal and Fungicidal Properties
While not directly studied for this compound, related derivatives with similar structural features have been used as pesticides, acaricides, and fungicides. The presence of the 2-methylphenyl group and the quinazoline ring may contribute to these properties .
Drug Discovery and Medicinal Chemistry
Compounds containing quinazoline moieties have been explored in drug discovery. Researchers have investigated their potential as antitumor agents, kinase inhibitors, and anti-inflammatory drugs. Although specific studies on this compound are limited, its structural features align with those of other bioactive molecules .
Scaffold for Improving Antimicrobial Activity
The synthesized quinazoline compounds could serve as novel scaffolds for enhancing antimicrobial activity. Researchers may explore modifications to optimize their efficacy against various pathogens .
Future Research and Development
Given the compound’s intriguing properties, further investigations are warranted. Researchers can explore its interactions with specific biological targets, evaluate its pharmacokinetics, and assess its safety profile. Additionally, computational studies can predict its binding affinity to relevant enzymes or receptors .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-7-2-4-10-19(16)28-22-18(13-25-28)23(30)26(15-24-22)14-21(29)27-12-6-9-17-8-3-5-11-20(17)27/h2-5,7-8,10-11,13,15H,6,9,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMVGPUAGQMNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
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